2-(4-phenoxyphenyl)ethanamine Hydrochloride

説明

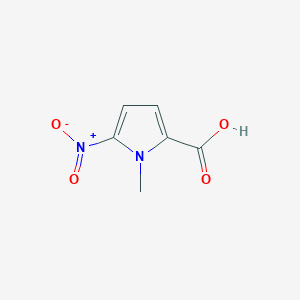

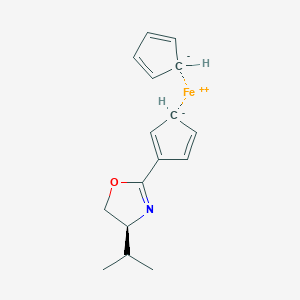

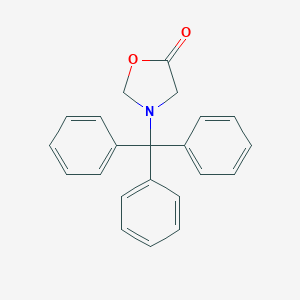

2-(4-phenoxyphenyl)ethanamine Hydrochloride, also known as phenoxybenzamine hydrochloride, is a chemical compound that belongs to the class of alpha-adrenergic blockers. It has the empirical formula C14H15NO and a molecular weight of 213.28 .

Synthesis Analysis

A new synthetic route of 2-phenoxyethylamine was explored that 2-chloroethylamine was chlorinated with ethanolamine as the starting material, and it condensed with the phenol to obtain 2-phenoxyethylamine to further form its hydrochloride .Molecular Structure Analysis

The molecular structure of 2-(4-phenoxyphenyl)ethanamine Hydrochloride is represented by the empirical formula C14H15NO . The molecular weight is 213.28 .科学的研究の応用

Synthesis and Chemical Applications

- Enriched Ethanamine Derivatives : Research includes the preparation of enriched N-methyl-2-(4-nitrophenoxy)-ethanamine hydrochlorides, useful in further chemical reactions and transformations (Yilmaz & Shine, 1988).

- Synthetic Route for Medicinal Intermediates : A novel synthetic route was developed for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, key in producing α1-adrenoceptor antagonists for benign prostatic hyperplasia treatment (Luo, Chen, Zhang, & Huang, 2008).

Biological and Medical Research

- Multifunctional Biocide : 2-(Decylthio)ethanamine hydrochloride is recognized as a multifunctional biocide with broad-spectrum activity against bacteria, fungi, algae, and properties of biofilm and corrosion inhibition (Walter & Cooke, 1997).

- Antiamoebic Activity : Chalcones bearing N-substituted ethanamine tails, synthesized from 2-chloro N-substituted ethanamine hydrochloride, showed promising antiamoebic activity against Entamoeba histolytica (Zaidi et al., 2015).

- Enzyme Activity Investigations : Studies on 2-(4-Azulenyl)ethanamine derivatives, as nonbenzenoid analogs of biologically active amines, explored their effects on enzyme activities, finding negligible effects on prostaglandin 15-hydroxydehydrogenase and inhibition of cyclic AMP-phosphodiesterase (Kurokawa, 1983).

- Drug Metabolism and Pharmacology : Comprehensive studies have been conducted on the metabolism of psychoactive phenethylamines, elucidating metabolic pathways and cytochrome P450 enzymes involvement (Nielsen et al., 2017).

- Histamine Receptor Interaction : The antiestrogen binding site is hypothesized to be a histamine or histamine-like receptor, with N,N-diethyl-2-[(4 phenylmethyl)-phenoxy]-ethanamine X HCl showing significant interaction (Brandes, Macdonald, & Bogdanovic, 1985).

Material Science and Engineering

- Phosphinated Dietheramine for Polyetherimides : A phosphinated dietheramine derived from 2-(4-phenoxyphenyl)ethanamine hydrochloride is utilized in the preparation of polyetherimides, highlighting its applications in advanced material synthesis (Lin, Chang, & Cheng, 2011).

Pharmaceutical Research

- Cancer Treatment Research : N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE) has been explored for its potential to augment chemotherapy cytotoxicity, specifically in breast cancer treatment (Reyno et al., 2004).

- Breast Tumor-Initiating Cells Targeting : DPPE has shown effectiveness in targeting breast tumor-initiating cells, suggesting its potential in specific cancer therapies (Deng et al., 2009).

Safety And Hazards

特性

IUPAC Name |

2-(4-phenoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13;/h1-9H,10-11,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPZOCJKUCGMIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468215 | |

| Record name | 2-(4-phenoxyphenyl)ethanamine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-phenoxyphenyl)ethanamine Hydrochloride | |

CAS RN |

106272-17-7 | |

| Record name | 2-(4-phenoxyphenyl)ethanamine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1-Dimethylethyl [2-hydroxy-2-(1-naphthalenyl)ethyl]carbamate](/img/structure/B186628.png)

![4-[2-(4-Methyl-1-piperazinyl)ethoxy]benzenemethanamine](/img/structure/B186644.png)

![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B186652.png)